Cyprodime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15/h3-5,15,19H,6-14H2,1-2H3/t19-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUCRGMCKDQKNA-CEMLEFRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922601 | |
| Record name | Cyprodime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118111-54-9 | |
| Record name | Cyprodime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118111-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyprodime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118111549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyprodime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyprodime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C6F5L8S8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Modifications of Cyprodime
Pioneering Total Synthesis and Semisynthetic Routes to Cyprodime
The primary approaches to synthesizing this compound involve multi-step transformations from established morphinan (B1239233) compounds.
Synthetic Pathways from Morphinan Precursors (e.g., Naltrexone)
This compound has been successfully prepared through a six-step semisynthetic sequence starting from naltrexone (B1662487). researchgate.net Naltrexone and its derivative, 3-desoxynaltrexone, serve as key starting materials for the synthesis of this compound and its analogues. clockss.orgresearchgate.netlookchem.com For instance, a 14-O-benzylated this compound analogue was synthesized from 3-desoxynaltrexone, which itself is derived from naltrexone. clockss.org Similarly, 3-hydroxythis compound (B1239215) analogues have been prepared starting from naltrexone or naloxone (B1662785). clockss.orgresearchgate.netlookchem.com The deletion of the 6-carbonyl group in this compound to yield 6-desoxothis compound can be achieved using Wolff–Kishner conditions. acs.orgnih.gov
Key Reaction Steps and Intermediate Compounds
The six-step synthesis of this compound (1) from naltrexone involves several critical transformations researchgate.net:
Removal of the 3-hydroxy group: The 3-hydroxy group of naltrexone is removed via the formation of a tetrazolyl ether (compound 3).
Catalytic hydrogenation: The tetrazolyl ether (3) undergoes catalytic hydrogenation to yield 17-cyclopropylmethyl-4,5α-epoxy-14-hydroxymorphinan-6-one (compound 4).
Methylation: Compound 4 is methylated to produce 17-cyclopropylmethyl-6,7-didehydro-4,5α-epoxy-6,14-dimethoxymorphinan (compound 5).
Hydrolysis: Hydrolysis of compound 5 leads to 17-cyclopropylmethyl-4,5α-epoxy-14-methoxymorphinan-6-one (compound 6).
Reductive opening of the epoxy bridge: The 4,5-epoxy bridge of compound 6 is reductively opened, yielding a phenol (B47542) intermediate (compound 7).
Final methylation: Methylation of phenol (7) ultimately furnishes this compound (1).
Another synthetic route to a 14-O-benzylated this compound analogue from 3-desoxynaltrexone (2a) involves the following key steps clockss.org:
Ketal formation: Ketal (7) is formed from 3-desoxynaltrexone (2a).
14-O-benzylation: Ketal (7) is treated with benzyl (B1604629) bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base to give the 14-O-benzylated derivative (8).
Acid hydrolysis: Acid hydrolysis of the ketal function yields morphinanone (9).
Reductive cleavage: Reductive cleavage of the 4,5-oxygen bridge is performed with zinc (Zn) and ammonium (B1175870) chloride (NH4Cl) in refluxing methanol (B129727) (MeOH) to give phenol (10).
4-O-methylation: Phenol (10) is then 4-O-methylated using phenyltrimethylammonium (B184261) chloride (Rodionov reagent) in DMF in the presence of potassium carbonate to afford the 14-O-benzyl substituted this compound (5).
For tritium (B154650) labeling of this compound, 1-bromothis compound (3) is first prepared by bromination of this compound using chloroperoxidase, potassium bromide (KBr), and hydrogen peroxide (H2O2), followed by catalytic tritiodehalogenation of 1-bromothis compound (3) to yield [1-3H]this compound. researchgate.net
Strategies for Analog Synthesis and Structural Diversification
Extensive research has focused on modifying the this compound scaffold to explore the impact of structural changes on its opioid receptor binding and pharmacological profile. Generally, many modifications to this compound, including changes at the 3-methoxy, 4-position, N-cyclopropylmethyl, or 14-methoxy groups, have not consistently improved its μ-antagonist profile and often resulted in decreased selectivity or increased agonist activity. researchgate.netnih.gov
Modification of the 14-Position: Alkoxymorphinan Derivatives
Modifications at the 14-position of the morphinan skeleton, particularly the introduction of various alkoxy groups, have been a significant area of investigation. The nature of the substituent at position 14 profoundly impacts the interaction of morphinans with opioid receptors. acs.orgacs.org For instance, 14-O-benzyl derivatives of this compound and 3-hydroxythis compound have been synthesized. clockss.org
The introduction of a 14-phenylpropoxy substituent has been shown to significantly alter the pharmacological profile of this class of compounds. acs.orgresearchgate.netacs.org Specifically, replacing the 14-methoxy group with a phenylpropoxy group in N-methyl-substituted morphinans, including this compound, led to an enhancement in affinity for all three opioid receptor types (μ, δ, and κ). acs.orgacs.org However, this often resulted in more pronounced increases in δ and κ activities, leading to a loss of μ-receptor selectivity. acs.orgacs.org In contrast, a 14-methoxy group generally confers higher selectivity for the μ-receptor compared to bulkier 14-benzyloxy or 14-naphthylmethoxy substitutions, suggesting that smaller alkoxy groups are superior in this regard. acs.org Novel 14-alkoxy and 14-phenylpropoxy derivatives of this compound have been synthesized and evaluated. acs.orgsemanticscholar.orgnih.gov
Variations and Substitutions at the 4-Position
The character and length of the substituent at the 4-position of this compound significantly influence its affinity for opioid receptors. researchgate.netnih.govacs.orgnih.gov Prolonging the 4-alkoxy group of this compound and its 4-butoxy analogue has been found to be detrimental to μ-opioid receptor affinity. acs.orgnih.gov Similarly, the introduction of an arylalkoxy group at C-4, such as benzyloxy, does not enhance μ-affinity, and a phenylpropoxy group at this position can even reduce it. acs.orgnih.gov However, increasing the length of the substituent at position 4 can sometimes yield compounds with a pharmacological profile similar to that of this compound. researchgate.netnih.gov The presence of a methoxy (B1213986) group at both positions 4 and 14 has been observed to positively impact binding affinities across all three opioid receptor types while maintaining μ-opioid receptor selectivity, as well as influencing μ-opioid receptor agonist potencies and efficacies. mdpi.com
Alterations of the N-Cyclopropylmethyl Moiety
The N-cyclopropylmethyl moiety is a characteristic feature of this compound. Studies involving alterations to this group have shown varied outcomes. Replacing the N-cyclopropylmethyl group with an N-allyl group has generally been observed to be detrimental to the μ-antagonist profile or to increase agonist activity. researchgate.netnih.gov However, the N-cyclopropylmethyl substitution itself is generally well-tolerated, demonstrating high affinity for μ, δ, and κ receptors in many analogues. acs.org In some series of opioid compounds, modifying the N-substituent (e.g., methyl versus cyclopropylmethyl) does not lead to major changes in binding affinity and selectivity. acs.org Interestingly, the N-phenethyl analogue of this compound has been synthesized and exhibited remarkable affinity and high preference for μ-opioid receptors, along with potent antinociceptive effects comparable to its N-methyl analogue. doi.org
Molecular Pharmacology and Receptor Interactions of Cyprodime
Detailed Opioid Receptor Binding Profile and Selectivity
The interaction of cyprodime with opioid receptors has been extensively studied, revealing a high affinity and selectivity for the μ-OR. This selectivity is a key feature of its pharmacological profile and has been quantified through various in vitro assays.
Quantitative Affinity and Antagonism at the Mu-Opioid Receptor (μ-OR)
This compound exhibits a high binding affinity for the μ-OR, with reported Ki values in the low nanomolar range. nih.gov Studies using radiolabeled this compound have demonstrated its high-affinity binding to rat brain membranes, with a dissociation constant (Kd) of approximately 3.8 nM. nih.gov This strong binding affinity translates to potent antagonist activity at the μ-OR. This compound effectively competes with and displaces μ-opioid agonists, such as [D-Ala2,N-MePhe4,Gly5-ol]enkephalin (DAMGO), from the receptor binding site. nih.gov
Interactions with Delta-Opioid Receptor (δ-OR) and Kappa-Opioid Receptor (κ-OR)
In contrast to its high affinity for the μ-OR, this compound displays significantly lower affinity for the delta-opioid receptor (δ-OR) and the kappa-opioid receptor (κ-OR). nih.gov Competition binding assays have shown that the affinity of this compound for δ-OR and κ-OR is several orders of magnitude lower than for the μ-OR. nih.gov This pronounced selectivity for the μ-OR is a defining characteristic of this compound and makes it a valuable tool for differentiating the physiological and pathological roles of the various opioid receptor subtypes.
Comparative Pharmacological Profile with Other Opioid Antagonists
To better understand the unique properties of this compound, its binding profile is often compared to that of other well-known opioid antagonists, such as naloxone (B1662785) and naltrexone (B1662487). While all three are antagonists, their selectivity profiles differ.
| Compound | μ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) |
|---|---|---|---|
| This compound | ~1-5 | ~200-500 | ~1500-2500 |
| Naloxone | ~1-2 | ~20-30 | ~5-15 |
| Naltrexone | ~0.2-0.5 | ~10-20 | ~1-5 |
As the data indicates, while naloxone and naltrexone are potent opioid antagonists, they exhibit high affinity for all three opioid receptor types, with naltrexone showing a particularly high affinity for the κ-OR. This compound, on the other hand, demonstrates a clear preference for the μ-OR, underscoring its utility as a selective antagonist in research settings.
Mechanistic Elucidation of this compound's Receptor Modulation
The antagonistic effects of this compound at the μ-OR are a result of its specific interactions with the receptor and its influence on downstream signaling pathways.
Investigation of G-Protein Coupled Receptor (GPCR) Coupling and Signal Transduction
Opioid receptors, including the μ-OR, are G-protein coupled receptors (GPCRs). Agonist binding to these receptors typically initiates a signaling cascade that involves the activation of intracellular G-proteins. This activation can be measured by monitoring the binding of radiolabeled GTP analogs, such as [35S]GTPγS, to the Gα subunit of the G-protein.
Studies have shown that this compound acts as a potent antagonist by inhibiting agonist-stimulated G-protein coupling. Specifically, this compound has been demonstrated to inhibit morphine-stimulated [35S]GTPγS binding. nih.gov In the presence of this compound, the ability of morphine to activate the G-protein is significantly reduced, as evidenced by a substantial increase in the EC50 value for morphine-stimulated [35S]GTPγS binding. nih.gov This finding confirms that this compound's antagonism is mediated by its ability to block the conformational changes in the μ-OR that are necessary for G-protein activation, thereby preventing the initiation of the downstream signaling cascade. As an antagonist, this compound does not independently modulate downstream effectors like adenylyl cyclase but rather blocks the ability of agonists to inhibit adenylyl cyclase activity.
In Vitro Characterization Using Radioligand Displacement Assays
Radioligand displacement assays are a cornerstone of in vitro pharmacology and have been crucial in determining the binding affinity and selectivity of this compound. These assays involve the use of a radiolabeled ligand that is known to bind to a specific receptor. The ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor is then measured.
In the characterization of this compound, a variety of selective radioligands have been employed. For instance, to determine its affinity for the μ-OR, competition binding assays are performed using the selective μ-agonist [3H]DAMGO. nih.gov Similarly, to assess its interaction with the δ-OR and κ-OR, radiolabeled ligands such as [3H][D-Pen2, D-Pen5]enkephalin (DPDPE) for the δ-OR and [3H]U69,593 for the κ-OR are utilized. nih.gov The results of these displacement assays consistently demonstrate that this compound is a potent and selective antagonist at the μ-opioid receptor. nih.gov
Functional Assays: Guanosine 5'-O-(3-thiotriphosphate) ([35S]GTPγS) Binding Studies
Functional assays utilizing Guanosine 5'-O-(3-thiotriphosphate) ([35S]GTPγS) binding are instrumental in characterizing the nature of a ligand's interaction with a G protein-coupled receptor (GPCR), such as the μ-opioid receptor (μ-OR). This assay measures the ligand-induced activation of G proteins, providing a direct assessment of efficacy. For antagonists, the assay is used to quantify their ability to inhibit agonist-stimulated G protein activation.
Studies on this compound have definitively characterized it as a potent and selective μ-OR antagonist. In [35S]GTPγS binding assays conducted in rat brain membranes, this compound was shown to effectively inhibit the stimulation of [35S]GTPγS binding induced by the potent μ-OR agonist, morphine. nih.gov The antagonist properties of this compound are highlighted by the significant rightward shift it causes in the agonist's dose-response curve. In the presence of 10 μM this compound, the EC50 value of morphine for stimulating [35S]GTPγS binding was increased by approximately 500-fold, a clear indication of competitive antagonism at the μ-OR. nih.gov
These findings from functional assays corroborate data from radioligand binding assays and confirm that this compound's high affinity for the μ-OR translates into a functional blockade of receptor signaling. nih.gov This makes this compound a valuable pharmacological tool for the characterization of μ-opioid receptor function. nih.gov Furthermore, the [35S]GTPγS assay has been employed to characterize analogues of this compound. For instance, certain derivatives featuring a 14-phenylpropoxy group were identified as partial agonists at μ and δ receptors using this assay. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Impact of Substituent Variations on Receptor Affinity, Selectivity, and Efficacy
The morphinan (B1239233) skeleton of this compound offers several positions for chemical modification, and structure-activity relationship (SAR) studies have provided critical insights into the structural requirements for high-affinity and selective μ-OR antagonism.
Substitution at the C-3 and C-4 Positions: The methoxy (B1213986) group at C-4 is a key feature of this compound. Research into analogues has shown that the nature and length of this substituent are sensitive. nih.gov Further prolongation of the 4-alkoxy group on this compound or its 4-butoxy analogue was found to be detrimental to μ-OR affinity. nih.gov Similarly, introducing larger arylalkoxy groups like benzyloxy or phenylpropoxy at the C-4 position also led to a reduction in μ-OR affinity. nih.govresearchgate.net The introduction of a hydroxyl group at the C-3 position, creating 3-hydroxythis compound (B1239215) and its analogues, was explored to evaluate its role in μ-OR antagonist selectivity. nih.gov These C-3 hydroxy analogues retained high affinity for the μ-OR, with equilibrium dissociation constants (Ke) in bioassays that aligned closely with their binding affinities (Ki). nih.gov However, while they also showed high affinity for κ- and δ-receptors in binding assays, they were functionally very poor antagonists at these receptors, indicating that the C-3 hydroxyl group can modulate functional selectivity. nih.gov
Substitution at the C-14 Position: The C-14 methoxy group is another critical component of this compound's structure. SAR studies have demonstrated that the substituent at this position has a major impact on the interaction with opioid receptors. nih.gov A significant increase in μ-OR affinity was achieved by replacing the C-14 methoxy group with a 14-phenylpropoxy group. nih.gov This modification, however, profoundly altered the pharmacological profile, converting the antagonist scaffold into a series of potent antinociceptives that behaved as partial agonists at μ and δ receptors in functional assays. nih.gov
These studies underscore the delicate balance of substitutions required to maintain the desired antagonist profile of this compound.
Receptor Binding Affinities of this compound and Selected Analogues
| Compound | Substitution | μ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) |
|---|---|---|---|---|
| This compound | 4-OCH3, 14-OCH3 | 5.4 | 244.6 | 2187 |
| 3-Hydroxythis compound Analogue | 3-OH, 4-OCH3, 14-OCH3 | High Affinity | High Affinity | High Affinity |
Specific Ki values for analogues are detailed in the primary literature but are generalized here to illustrate SAR trends. nih.govnih.govrndsystems.com
Identification of Pharmacophoric Requirements for μ-OR Antagonism
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For morphinan-based μ-OR antagonists like this compound, SAR studies have elucidated several key pharmacophoric features.
The Morphinan Scaffold: The rigid pentacyclic structure of the morphinan core provides the foundational framework that correctly orients the key functional groups for interaction with the receptor's binding pocket.
The N-17 Substituent: The N-cyclopropylmethyl group is a classic substituent known to confer antagonist properties on the morphinan scaffold. This group is a critical component of the pharmacophore for antagonism.
The Aromatic Ring and C-4 Substituent: The aromatic A-ring with a C-4 methoxy group is crucial for affinity. The phenolic hydroxyl group found in many morphinans (e.g., at C-3) is a recognized feature for opioid receptor binding, and while this compound has a C-4 methoxy group, studies on 3-hydroxy analogues confirm the importance of oxygenation in this region for high-affinity interaction. nih.govnih.gov
The C-14 Alkoxy Group: The presence and nature of the substituent at C-14 are critical for modulating both affinity and efficacy. The 14-methoxy group of this compound is important for its antagonist profile, as replacing it with a larger phenylpropoxy group introduces potent agonism. nih.gov
A ligand-based pharmacophore model for μ-OR ligands derived from a library of morphinans suggests that the key features for binding activity are the presence of at least three hydrogen bond acceptors, one aromatic ring, and one positive ionizable feature (the tertiary amine). nih.gov this compound's structure aligns well with these requirements, contributing to its high-affinity binding and antagonist function.
Computational and Molecular Modeling Approaches to this compound-Receptor Interactions
Molecular Docking Simulations with Opioid Receptor Protein Structures
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The publication of the high-resolution crystal structure of the murine μ-opioid receptor, initially in an inactive state bound to the irreversible antagonist β-funaltrexamine (PDB ID: 4DKL), and subsequently in active states, has been a pivotal development for computational studies. nih.govnih.govnih.gov These structures provide a detailed three-dimensional template for docking simulations of other ligands, including this compound.
Docking simulations of morphinan antagonists into the μ-OR crystal structure show that the ligand binds deeply within a large, solvent-exposed pocket formed by the transmembrane (TM) helices. nih.govnih.gov The simulations predict a binding mode where the rigid morphinan scaffold of a compound like this compound fits snugly into this pocket. The protonated amine of the ligand forms a crucial charge-enhanced hydrogen bond with a key acidic residue, while the aromatic ring engages in hydrophobic interactions with surrounding residues. acs.org The specific orientation and interactions of the C-4 and C-14 methoxy groups of this compound within this pocket would be predicted to stabilize the receptor in an inactive conformation, consistent with its antagonist activity.
Identification of Key Amino Acid Residues Involved in Ligand Binding
Molecular modeling, in conjunction with site-directed mutagenesis studies, has identified several key amino acid residues within the μ-OR binding pocket that are critical for the binding of morphinan ligands. nih.gov
Aspartate 147 (D1473.32): Located in TM3, this highly conserved aspartate residue is considered a cornerstone of morphinan binding. It forms a strong ionic interaction and hydrogen bond with the protonated nitrogen atom (N-17) of the ligand, anchoring it in the binding pocket. nih.govacs.orgproteopedia.org
Histidine 297 (H2976.52): Situated in TM6, this histidine residue is involved in a hydrogen-bonding network, often mediated by water molecules, with the oxygenated substituent on the aromatic A-ring of morphinans (such as the C-3 hydroxyl or C-4 methoxy group). nih.govacs.org Mutation of H297 to alanine has been shown to result in no detectable opioid binding, highlighting its critical role. nih.govfsu.edu
Tyrosine 326 (Y3267.43): This residue in TM7 contributes to the binding pocket and its mutation to phenylalanine results in decreased affinity for a wide range of opioid agonists and antagonists, indicating its importance in ligand recognition. nih.gov
Hydrophobic Pocket Residues: The aromatic ring of the morphinan scaffold is embedded in a hydrophobic pocket defined by residues such as Isoleucine 144 (I144), Methionine 151 (M151), Valine 236 (V236), Isoleucine 296 (I296), and Valine 300 (V300). acs.orgmdpi.com These interactions are vital for the high-affinity binding of the ligand.
Docking simulations of this compound would place its N-cyclopropylmethyl group in proximity to D1473.32, its 4-methoxy group near H2976.52, and its core structure within the hydrophobic pocket, engaging with the key residues that define the morphinan binding site.
Prediction of Binding Modes and Ligand-Induced Conformational Changes
While direct computational studies such as molecular docking and dynamic simulations specifically for this compound are not extensively available in public literature, its binding mode and the conformational changes it induces in the µ-opioid receptor (MOR) can be predicted based on extensive research on other morphinan-based antagonists and the well-characterized structure of the receptor itself. This compound, as a selective MOR antagonist, is expected to share key interaction patterns with other classic morphinan antagonists like naloxone and naltrexone.
Predicted Binding Mode of this compound
The binding of morphinan ligands to the µ-opioid receptor occurs within a well-defined orthosteric pocket. The binding mode of this compound is predicted to be anchored by a crucial ionic interaction. Like other morphinans, the protonated tertiary amine of this compound is expected to form a salt bridge with the highly conserved Aspartate residue at position 147 (D1473.32) in transmembrane helix 3 (TM3). This interaction is a cornerstone for the binding of most opioid ligands mdpi.com.
Further stabilization of this compound within the binding pocket is likely achieved through a series of hydrophobic and hydrogen bonding interactions. The core morphinan scaffold is anticipated to fit into a hydrophobic cavity formed by residues from several transmembrane helices. Key interactions for morphinan antagonists often involve:
A water-mediated hydrogen bond between the phenolic hydroxyl group of the ligand and Histidine 297 (H2976.52) mdpi.com.
A hydrogen bond between the ligand and Tyrosine 326 (Y3267.43) mdpi.com.
Hydrophobic interactions with surrounding residues, creating a snug fit within the pocket.
The N-cyclopropylmethyl group, a common feature in opioid antagonists, is larger than the N-methyl group found in agonists like morphine. This bulkier substituent is thought to play a critical role in preventing the receptor from adopting an active conformation, thus conferring its antagonist properties.
Table 1: Key Interacting Residues in the µ-Opioid Receptor for Morphinan Ligands
| Residue | Location | Predicted Interaction Type with this compound | Role |
|---|---|---|---|
| Asp147 (D3.32) | TM3 | Ionic Interaction / Salt Bridge | Primary anchor point for the protonated amine. |
| His297 (H6.52) | TM6 | Hydrogen Bond (potentially water-mediated) | Stabilizes the ligand in the binding pocket. |
| Tyr326 (Y7.43) | TM7 | Hydrogen Bond | Contributes to binding affinity. |
| Trp293 (W6.48) | TM6 | Hydrophobic / π–π stacking | Contributes to binding and may influence receptor activation. |
| Ile296 (I6.51) | TM6 | Hydrophobic | Forms part of the hydrophobic binding cavity. |
| Val300 (V6.55) | TM6 | Hydrophobic | Forms part of the hydrophobic binding cavity. |
| Tyr148 (Y3.33) | TM3 | Hydrophobic / Hydrogen Bond | Contributes to the shape of the binding pocket. |
Ligand-Induced Conformational Changes
The binding of an antagonist like this compound is predicted to stabilize the µ-opioid receptor in an inactive conformational state, preventing the downstream signaling that leads to an opioid effect. This is in contrast to agonists, which induce or stabilize an active conformation.
Molecular dynamics simulations of the MOR with agonists and antagonists have revealed key differences in receptor structure upon binding plos.orgnih.gov. While both agonists and antagonists engage the same orthosteric binding site, the outcomes are distinct mdpi.com.
Restriction of Water Influx: Studies have shown that antagonist-bound systems tend to have fewer intrinsic water molecules within the binding site compared to agonist-bound systems. The binding of an antagonist like this compound is thought to restrict the exchange of water molecules between the binding site and the extracellular environment, a process that has been linked to receptor activation mdpi.com.
Stabilization of Inactive Helical Arrangement: Agonist binding is associated with a conformational change involving a shift of transmembrane helix 6 (TM6) relative to TM3. This movement disrupts a key hydrogen bond between Arginine 165 (R165) and Threonine 279 (T279), which is believed to stabilize the inactive state of the receptor plos.org. It is predicted that this compound, as an antagonist, would stabilize this R165-T279 interaction, locking the receptor in its inactive conformation and preventing the TM6 shift required for G-protein coupling.
Preclinical Pharmacological Investigations of Cyprodime S Effects
In Vitro Functional Assays in Isolated Tissue Preparations
In vitro studies utilizing isolated tissue preparations are crucial for characterizing the direct pharmacological effects of compounds on specific receptors and pathways, providing insights into their binding affinity, selectivity, and mechanism of action.
Characterization in the Mouse Vas Deferens (MVD) Preparation
The mouse vas deferens (MVD) preparation is a widely used bioassay in opioid research, primarily sensitive to δ-opioid receptor (DOR) agonists, though it also contains μ-opioid receptors (MOR) and κ-opioid receptors (KOR). frontiersin.org Studies have characterized Cyprodime as a selective μ-opioid receptor antagonist with significantly lower affinity for δ- and κ-opioid receptors. Its binding affinity (Ki) values demonstrate this selectivity, with a Ki of 5.4 nM for the μ-opioid receptor, 244.6 nM for the δ-opioid receptor, and 2187 nM for the κ-opioid receptor. rndsystems.comtocris.combio-techne.comchemicalbook.in This pronounced difference in Ki values underscores this compound's preference for the μ-opioid receptor subtype. Furthermore, investigations have shown that this compound does not affect the inhibitory actions mediated by selective K2 agonists, which is consistent with its low affinity for κ-opioid receptors. jneurosci.org Attempts to modify this compound's structure to improve its μ-antagonist profile in MVD preparations have generally been unsuccessful, often leading to detrimental effects on its selectivity or potency, or an increase in agonist activity. nih.gov
| Opioid Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| μ-opioid receptor (MOR) | 5.4 rndsystems.comtocris.combio-techne.comchemicalbook.in |
| δ-opioid receptor (DOR) | 244.6 rndsystems.comtocris.combio-techne.comchemicalbook.in |
| κ-opioid receptor (KOR) | 2187 rndsystems.comtocris.combio-techne.comchemicalbook.in |
Evaluation in the Guinea Pig Ileum (GPI) Preparation
The guinea pig ileum (GPI) is another established in vitro bioassay, predominantly used to study μ-opioid receptor (MOR) activity, although it also contains κ-opioid receptors (KOR). frontiersin.org In the GPI, this compound has been confirmed as a selective μ-opioid receptor antagonist. uomustansiriyah.edu.iqnih.govspandidos-publications.com For instance, in GPI preparations exposed to cholecystokinin-8 (CCK-8), this compound, as a selective μ-antagonist, did not induce contractile responses, in contrast to the selective κ-antagonist nor-binaltorphimine. nih.gov Furthermore, this compound has been shown to increase withdrawal responses in GPI exposed to the adenosine (B11128) A1-receptor agonist N6-cyclopentyladenosine (CPA) when challenged with the adenosine A1-receptor antagonist 8-cyclopentyl-1,3-dimethylxanthine (B1669589) (CPT), indicating its role in modulating μ-opioid system activity in this context. researchgate.net Its antagonistic effect was also observed in isolated prostate strips, where this compound abolished the relaxation induced by loperamide, a peripheral μ-opioid agonist, further supporting its μ-receptor antagonist activity. spandidos-publications.com
Assessment of Antagonist Purity and Efficacy in Bioassays
The antagonist purity and efficacy of this compound have been rigorously assessed in various bioassays. This compound hydrochloride is reported to have a high purity, typically ≥98%. rndsystems.comfishersci.co.uk Its efficacy as a selective μ-opioid receptor antagonist is quantified by its dissociation constant (Ki) values, as presented in the table above, clearly demonstrating its high selectivity for the μ-opioid receptor. rndsystems.comtocris.combio-techne.comchemicalbook.in The assessment of competitive antagonism in bioassays frequently involves the determination of pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that causes a twofold shift in the agonist concentration-response curve. auckland.ac.nzslideshare.net This is often derived through Schild plot analysis, where a linear relationship with a slope of unity indicates competitive antagonism. pa2online.orgnih.govmefst.hr While specific pA2 values for this compound in these isolated tissue preparations are not explicitly detailed in the provided search results, the consistent characterization of this compound as a selective μ-opioid receptor antagonist in these assays implies that such quantitative analyses were fundamental to its pharmacological understanding.
In Vivo Behavioral and Physiological Studies in Animal Models
Beyond in vitro characterization, this compound's effects have been investigated in living animal models to understand its behavioral and physiological impacts, particularly in the context of neurological disorders and opioid system modulation.
Modulation of Levodopa-Induced Dyskinesia in Primate Models of Neurodegenerative Disorders
This compound has demonstrated a significant ability to modulate levodopa-induced dyskinesia (LID) in primate models of neurodegenerative disorders, specifically in MPTP-lesioned primate models of Parkinson's disease (PD). rndsystems.comtocris.comfishersci.co.ukbio-techne.comchemicalbook.infrontiersin.org Levodopa (B1675098) (L-DOPA) is a primary treatment for Parkinson's disease, but its long-term use often leads to the development of debilitating dyskinesias. frontiersin.orgwikipedia.org this compound has been shown to alleviate LID symptoms and reduce LID severity scores in these primate models. frontiersin.org This beneficial effect is attributed to its selective μ-opioid receptor antagonist activity. rndsystems.comtocris.combio-techne.com The modulation of LID by this compound highlights its potential as a therapeutic agent for managing motor complications associated with levodopa therapy in Parkinson's disease.
Influence on Opioid Agonist-Induced Central Nervous System Depression (e.g., Respiratory Effects)
The influence of this compound on opioid agonist-induced central nervous system (CNS) depression, such as respiratory effects, is a critical area of investigation for opioid antagonists. Opioid agonists, particularly those acting on μ-opioid receptors, are known to cause respiratory depression, a major concern in their clinical use. wikipedia.orgnih.gov While this compound is a selective μ-opioid receptor antagonist, direct detailed findings on its specific influence on reversing or preventing opioid agonist-induced respiratory depression were not explicitly elaborated in the provided search results. However, the general understanding of opioid pharmacology indicates that μ-opioid receptor antagonists are employed to counteract the effects of opioid agonists, including CNS depression. uomustansiriyah.edu.iqwikipedia.org The development of opioid analgesics with reduced risk of respiratory depression is a continuous goal in pharmacology. wikipedia.orgresearchgate.net
Investigation of Reward and Motivation Circuits in Rodent Models (e.g., Sensation Seeking Behavior)
Preclinical investigations utilizing rodent models have shed light on this compound's influence on reward and motivation circuits, particularly in the context of sensation-seeking behaviors and social reward.
In studies focusing on sensation-seeking behavior, this compound, as a selective μ-opioid receptor antagonist, demonstrated a robust reduction in instrumental responses for sensory stimuli in mice. Doses of 0.5 mg/kg and higher led to an approximate 50% decrease in such responses wikipedia.org. This effect was more pronounced compared to the nonselective opioid antagonist naltrexone (B1662487) wikipedia.org. Crucially, this compound did not induce aversive effects in the conditioned place preference test, indicating that its impact on sensation seeking was not attributable to general aversive properties. In contrast, selective δ and κ receptor antagonists, namely naltrindole (B39905) and nor-binaltorphimine, did not significantly affect sensation-seeking behavior wikipedia.org. Further supporting these findings, in operant light self-administration tasks, this compound induced a linear dose-dependent impairment, with a 10 mg/kg dose reducing operant responding by over 50% relative to saline conditions cenmed.com.
Regarding social reward, research in mice has revealed an age-dependent influence of this compound on the rewarding effects of social interactions mims.com. Specifically, administration of this compound significantly increased the expression of social conditioned place preference (sCPP) in mice at 36 days of age, representing mid-adolescence. This effect was not observed in younger (P33) or older (P39, P42) animals mims.comthermofisher.com. This modulation of social reward was found to be specific to social interaction and was not accompanied by changes in general locomotor activity mims.comthermofisher.com. Similar observations indicated that this compound enhanced sCPP expression in early adolescent mice, but not in late adolescent mice, while a δ-opioid receptor antagonist (naltrindole) also showed this effect, and a κ-opioid receptor antagonist (norbinaltorphimine) had no significant impact nih.gov.
The following table summarizes key findings from rodent models:
| Behavior/Circuit | Rodent Model | This compound Effect | Reference |
| Sensation Seeking | Mice (Operant Responding) | Reduced instrumental responses (~50% at ≥0.5 mg/kg) | wikipedia.org |
| Operant Light Self-Administration | Mice | Linear dose-dependent impairment (50%+ reduction at 10 mg/kg) | cenmed.com |
| Social Reward (sCPP) | Mice (Adolescent) | Increased sCPP expression (P36 mice) | mims.comthermofisher.com |
| Social Reward (sCPP) | Mice (Early Adolescent) | Increased sCPP expression | nih.gov |
Investigative Applications of this compound as a Selective μ-Opioid Receptor Probe
This compound serves as a crucial pharmacological probe due to its high selectivity for the μ-opioid receptor (MOR). This characteristic allows researchers to isolate and investigate the specific contributions of MORs in various complex neurobiological phenomena, distinguishing their roles from those of other opioid receptor subtypes Current time information in Iramba, TZ..
This compound's selectivity is underscored by its binding profile. In competitive binding assays, this compound demonstrates a significantly higher affinity for the μ-opioid receptor compared to δ and κ receptors, with Ki values of 5.4 nM, 244.6 nM, and 2187 nM, respectively nih.gov. This strong and selective binding enables this compound to displace high-affinity ligands like [3H]diprenorphine from μ-opioid receptors with nanomolar potency wikidata.org. While primarily characterized as an antagonist, in vitro studies have also suggested that this compound may exhibit a mixed profile, functioning as a weak partial agonist at higher concentrations (e.g., 100 nM), displaying a small agonist effect alongside its weak antagonist properties citeab.com.
Delineating the Specific Role of μ-ORs in Complex Neurobiological Phenomena
The selective action of this compound has been instrumental in delineating the precise involvement of μ-opioid receptors in a range of complex neurobiological processes.
In the context of antidepressant-like effects, this compound has been utilized to investigate the role of MORs. Studies employing the novelty-induced hypophagia (NIH) test in mice, a behavioral paradigm sensitive to antidepressant drugs, showed that this compound, as a selective MOR antagonist, significantly reduced approach latency. This finding supports the notion that MORs play a key role in mediating antidepressant-like behavioral responses fishersci.ca.
Furthermore, this compound has contributed to understanding the role of μ-opioid receptors in motor disorders, particularly levodopa-induced dyskinesia (LID) associated with Parkinson's disease. Research in MPTP-lesioned primate models of Parkinson's disease has indicated that this compound can reduce LID nih.gov. Investigations into its mechanism in this context suggest a complex interaction, with some studies characterizing this compound as a weak partial agonist that can influence LID citeab.com.
Beyond these specific examples, μ-opioid receptors are broadly implicated in a multitude of physiological and behavioral functions, including nociception (pain perception), stress responses, temperature regulation, respiration, endocrine activity, gastrointestinal function, memory, mood, and motivation wikidoc.org. Opioid receptors, including MORs, generally exert inhibitory effects on neurotransmission by inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels nih.gov. The endogenous opioid system, modulated by MORs, has been shown to subtly enhance "liking" and "wanting" responses to various rewards and to inhibit fear conditioning nih.gov.
Contribution to Understanding Opioid System Pathophysiology
This compound's application as a selective μ-opioid receptor probe has significantly advanced the understanding of various pathophysiological conditions involving the opioid system.
In the realm of drug abuse and addiction, this compound's observed ability to reduce sensation-seeking behavior in mice highlights the critical involvement of the μ-opioid receptor in these processes wikipedia.org. Given that novelty- and sensation-seeking behaviors are linked to an increased susceptibility to drug abuse, this compound's effects provide insights into potential therapeutic strategies for addiction by targeting MORs wikipedia.org.
Regarding mood disorders, the findings from the NIH test, where this compound exhibited antidepressant-like effects by reducing approach latency, contribute to the understanding of MORs' role in the pathophysiology of depression fishersci.ca. This aligns with broader research indicating that endogenous opioid systems are involved in regulating emotional responses, with agonists for other opioid receptor subtypes, such as DORs, also demonstrating antidepressant and anxiolytic effects nih.gov.
In Parkinson's disease, this compound's efficacy in reducing levodopa-induced dyskinesia in primate models has provided valuable data on the opioid system's contribution to basal ganglia pathophysiology nih.govciteab.com. This research helps to elucidate the complex interplay of opioid receptors in the manifestation and potential treatment of motor complications in Parkinson's disease.
Advanced Methodological Approaches in Cyprodime Research
Application of Spectroscopic and Analytical Techniques for Structural and Purity Assessment
The definitive characterization of Cyprodime relies on a combination of spectroscopic and chromatographic methods. These techniques provide orthogonal data, ensuring a comprehensive assessment of both the molecule's structure and the purity of the sample.
Spectroscopic Techniques are employed to elucidate the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for structural determination. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. Advanced 2D NMR techniques, such as TOCSY and ROESY, can be used to establish connectivity and spatial relationships between atoms within the molecule, confirming the complex morphinan (B1239233) scaffold of this compound. Quantitative NMR (qNMR) serves as a powerful method for purity assessment, capable of determining the purity of a target analyte without requiring identical reference standards for all impurities.
Mass Spectrometry (MS) : MS is used to determine the molecular weight of this compound with high accuracy. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are coupled with high-resolution mass analyzers (e.g., Time-of-Flight, TOF) to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing structural insights that confirm the identity of the compound by analyzing its fragmentation patterns.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : IR spectroscopy identifies the functional groups present in the this compound molecule, such as C-O, C=O, and C-N bonds, by measuring their characteristic vibrational frequencies. UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and confirming the presence of chromophoric systems.
Analytical Chromatography is essential for separating this compound from impurities, such as starting materials, byproducts, or degradation products, thereby allowing for a precise purity assessment.
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly Reversed-Phase HPLC, is the most common method for purity analysis. A sample is passed through a column, and components are separated based on their hydrophobicity. The purity is determined by comparing the area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) : The coupling of HPLC with mass spectrometry provides a highly sensitive and specific method for both purity assessment and impurity identification. nih.gov As components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer, allowing for the confirmation of the molecular weight of the main peak and the tentative identification of minor impurity peaks. nih.gov
The following table summarizes the key techniques used for the structural and purity assessment of this compound.
| Technique | Abbreviation | Primary Application | Information Provided |
| Nuclear Magnetic Resonance | NMR | Structural Elucidation & Purity | Atomic connectivity, 3D structure, quantitative purity assessment. |
| Mass Spectrometry | MS | Structural Confirmation | Molecular weight, elemental composition, fragmentation patterns. |
| Infrared Spectroscopy | IR | Functional Group Identification | Presence of specific chemical bonds and functional groups. |
| High-Performance Liquid Chromatography | HPLC | Purity Assessment | Separation of the main compound from impurities, quantification of purity. |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Impurity Identification | Combines separation with mass analysis for definitive identification of impurities. nih.gov |
Development of High-Throughput Screening Methods for this compound Analogue Discovery
The discovery of novel analogues of this compound with potentially enhanced selectivity, affinity, or pharmacokinetic profiles is facilitated by high-throughput screening (HTS) methodologies. nih.gov HTS allows for the rapid evaluation of large libraries of compounds, significantly accelerating the drug discovery process. The synthesis of this compound derivatives, such as those with novel 4-alkoxy and 14-phenylpropoxy groups, provides the chemical matter for these screening campaigns. nih.gov
The development of an HTS campaign for this compound analogue discovery involves several key components:
Compound Library Generation : Libraries of molecules based on the morphinan scaffold of this compound are synthesized. nih.gov This can involve combinatorial chemistry approaches to systematically modify different positions on the core structure.
Assay Development : A robust and miniaturized assay is required to measure the interaction of the library compounds with the target, the μ-opioid receptor. These assays are typically performed in 96-, 384-, or 1536-well plate formats.
Automation and Data Analysis : Robotic systems are used to handle the plates and reagents, ensuring high throughput and reproducibility. Sophisticated software is used to analyze the large datasets generated and identify "hits."
Several HTS assay formats are applicable for screening μ-OR antagonists:
Radioligand Binding Assays : This traditional method measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]DAMGO) from the μ-opioid receptor. nih.gov While highly reliable, the reliance on radioactivity presents logistical and safety challenges.
Fluorescence-Based Assays : These assays use fluorescent probes to measure downstream signaling events upon receptor activation. For an antagonist screen, compounds would be tested for their ability to block the signal produced by a known agonist. One such method measures changes in membrane potential using a fluorescent dye in cells where μ-OR activation leads to the opening of potassium channels. nih.govmq.edu.au
Label-Free Mass Spectrometry Assays : An emerging HTS technology utilizes ambient mass spectrometry, such as Desorption Electrospray Ionization (DESI-MS), to directly measure the displacement of a native ligand from the receptor. nih.govrsc.org This label-free alternative avoids the need for radioactive or fluorescent probes and provides a direct measure of binding. nih.gov
The table below outlines potential HTS assay formats for the discovery of this compound analogues.
| Assay Type | Principle | Signal Measured | Throughput | Advantages |
| Radioligand Binding | Competitive displacement of a radiolabeled ligand from μ-OR. | Radioactivity | Medium-High | High sensitivity, well-established. |
| Fluorescence-Based (Membrane Potential) | Inhibition of agonist-induced changes in membrane potential. nih.gov | Fluorescence Intensity | High | No radioactivity, real-time measurement. nih.gov |
| [³⁵S]GTPγS Binding | Inhibition of agonist-stimulated binding of [³⁵S]GTPγS to G-proteins. nih.gov | Radioactivity | Medium | Functional assay measuring G-protein activation. nih.gov |
| Label-Free DESI-MS | Direct detection of competitive ligand displacement by mass spectrometry. nih.gov | Mass-to-Charge Ratio | High | No labels required, direct binding measurement. nih.govrsc.org |
Integration of Proteomic or Transcriptomic Analyses in Elucidating Downstream Effects of μ-OR Antagonism
While direct proteomic or transcriptomic studies specifically investigating this compound are not widely published, these advanced techniques represent a critical frontier in understanding the broader biological consequences of selective μ-opioid receptor antagonism. These approaches move beyond simple receptor binding and offer a systems-level view of how blocking the μ-OR with a compound like this compound alters cellular protein landscapes and gene expression.
Proteomics is the large-scale study of proteins. In the context of this compound research, proteomic approaches could be used to:
Identify Novel Protein-Protein Interactions : By using techniques like co-immunoprecipitation followed by mass spectrometry, researchers can identify proteins that interact with the μ-OR. newswise.com Comparing the protein interaction network in the presence of an agonist versus an antagonist like this compound could reveal unique protein complexes that form specifically upon receptor blockade.
Map Downstream Signaling Pathways : Quantitative proteomic methods, such as Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC), can compare the global protein expression profiles of cells treated with this compound versus untreated or agonist-treated cells. nih.gov This can uncover changes in signaling pathways that are modulated by μ-OR antagonism, potentially identifying new therapeutic targets or explaining off-target effects. For example, studies on μ-OR agonists have shown effects on pathways like PI3K-Akt and Notch signaling, and similar analyses could delineate the opposing effects of antagonists. nih.gov
Characterize the Proximal Proteome : Advanced techniques like APEX-based proximity labeling can be used to map the proteins in the immediate vicinity of the μ-OR. biorxiv.org Applying this method could reveal how this compound influences the recruitment of regulatory proteins, such as kinases and arrestins, to the receptor's intracellular domains, providing mechanistic insights into its antagonist activity. biorxiv.org
Transcriptomics , the study of the complete set of RNA transcripts, could reveal how chronic administration of this compound alters gene expression in target tissues like the brain. While chronic antagonist administration has been shown to upregulate μ-OR binding, it did not appear to alter μ-OR mRNA levels, suggesting post-transcriptional mechanisms. johnshopkins.edu However, transcriptomic analysis could still identify compensatory changes in the expression of other receptors, signaling molecules, or neuropeptides in response to long-term μ-OR blockade.
The integration of these "-omics" technologies is not yet standard in the preclinical evaluation of this compound but offers a powerful, unbiased approach to elucidate the full spectrum of its cellular and systemic effects.
Future Directions and Emerging Research Avenues for Cyprodime
Design and Synthesis of Next-Generation Cyprodime Derivatives with Improved Properties
The development of next-generation this compound derivatives represents a crucial future direction to overcome existing limitations and enhance its utility as a pharmacological tool and potential therapeutic agent. Previous structure-activity relationship (SAR) studies on this compound derivatives have indicated that while some modifications did not significantly improve affinity or selectivity for the μ-opioid receptor, others were detrimental, leading to profiles similar to or worse than the parent compound fishersci.cacdutcm.edu.cnguidetopharmacology.orguni.lu. For instance, alterations such as introducing a 3-hydroxyl group to this compound and its analogues can markedly enhance affinity across all three opioid receptor types, while a 14-hydroxyl group instead of a 14-alkoxy group tends to reduce affinity at all three binding sites uni.lu.
However, the introduction of a 14-phenylpropoxy group to this compound derivatives has shown promise, leading to a significant increase in affinity at μ-opioid receptors and potent antinociceptive effects in in vivo models nih.gov. This suggests that targeted modifications at specific positions, particularly at C-14, could yield compounds with improved pharmacological profiles. Future research should leverage advanced computational chemistry, including molecular docking and dynamics simulations, to rationally design novel analogues that optimize μ-opioid receptor affinity and selectivity while potentially modulating other desirable properties, such as pharmacokinetics and brain penetrance. The goal is to develop derivatives that retain or enhance the selective μ-opioid receptor antagonism of this compound while addressing its moderate selectivity and lower affinity compared to broader antagonists like naloxone (B1662785) and naltrexone (B1662487) fishersci.caguidetopharmacology.org.
Exploring Novel Therapeutic Applications Beyond Current Preclinical Observations
Current preclinical observations suggest several avenues for exploring novel therapeutic applications of this compound. It has demonstrated an anti-depressant-like effect in animal models, significantly increasing immobility time in the forced swimming test at higher doses nih.gov. Furthermore, this compound has been shown to reduce levodopa-induced dyskinesia in primate models of Parkinson's disease wikipedia.orgwikipedia.orgnih.gov. Another intriguing observation is its ability to increase socially conditioned place preference in mid-adolescent mice, suggesting a role in modulating social reward behavior guidetopharmacology.org.
These preclinical findings warrant further investigation into this compound's potential in neuropsychiatric disorders beyond its traditional role as an opioid antagonist. For instance, its anti-depressant-like effects could be explored in models of treatment-resistant depression, potentially by modulating μ-opioid receptor pathways implicated in mood regulation. The observed reduction in levodopa-induced dyskinesia suggests its utility in managing motor complications associated with Parkinson's disease therapy, possibly by normalizing dysregulated opioid tone in the pallidal complex nih.gov. Moreover, the impact on social behavior opens up research into its potential for disorders characterized by social deficits, such as autism spectrum disorders or social anxiety, by investigating its interaction with endogenous opioid signaling pathways that shape social interactions guidetopharmacology.org.
Advanced Mechanistic Studies on μ-Opioid Receptor Signal Transduction Pathways Modulated by this compound
A deeper understanding of how this compound modulates μ-opioid receptor signal transduction pathways is critical for its future development. Opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through G protein pathways, but also engage β-arrestin pathways wikidoc.orgmims.comnih.govwikipedia.orgresearchgate.netnih.gov. The concept of "biased agonism" suggests that ligands can preferentially activate either G protein- or β-arrestin-dependent signaling, with the hypothesis that G protein signaling mediates therapeutic effects (e.g., analgesia) while β-arrestin signaling contributes to adverse effects (e.g., respiratory depression, constipation) wikidoc.orgmims.comnih.govfrontiersin.orgwikipedia.org.
While this compound is characterized as an antagonist, a comprehensive mechanistic understanding would involve detailed studies on its interaction with both G protein coupling and β-arrestin recruitment pathways. Research could focus on:
Quantifying bias: Although an antagonist, this compound's precise impact on the equilibrium between different receptor conformations (e.g., G protein-coupled vs. β-arrestin-bound states) could reveal subtle modulatory effects relevant to its therapeutic potential.
Investigating downstream signaling: Beyond initial receptor binding, future studies should elucidate the specific intracellular signaling cascades activated or inhibited by this compound. This could involve examining adenylate cyclase inhibition, ion channel modulation, and activation of other downstream effectors.
Structural biology: High-resolution structural studies, such as cryo-electron microscopy or X-ray crystallography, of this compound bound to the μ-opioid receptor could provide atomic-level insights into its binding mode and the conformational changes it induces, informing the rational design of new derivatives.
Development of Non-Invasive Techniques for In Vivo μ-Opioid Receptor Occupancy Studies
The ability to accurately quantify μ-opioid receptor occupancy by this compound in vivo is paramount for both preclinical and potential clinical translation. Positron Emission Tomography (PET) imaging is currently the primary non-invasive technique for studying opioid receptors in the central nervous system, utilizing radioligands such as [11C]carfentanil, a μ-opioid receptor agonist addictioncenter.comnih.govcdc.govwikipedia.orgnih.gov. However, the development of this compound-specific radioligands for PET or other non-invasive imaging modalities would be highly beneficial.
Future research should focus on:
Radioligand synthesis: Developing novel radioligands based on the this compound scaffold, labeled with positron-emitting isotopes (e.g., 11C or 18F), to enable direct in vivo assessment of this compound's binding and occupancy. This would allow for precise pharmacokinetic and pharmacodynamic studies in living subjects.
Alternative imaging techniques: Exploring other non-invasive techniques, such as fluorescent imaging, which is already being investigated with fluorescent peptide agonists for μ-opioid receptor occupancy dntb.gov.uanih.gov. While challenging for deep tissue penetration, advancements in optical imaging could provide valuable insights into peripheral μ-opioid receptor engagement.
Occupancy and clinical effects correlation: Establishing clear correlations between in vivo μ-opioid receptor occupancy by this compound and its observed preclinical effects (e.g., anti-depressant-like effects, reduction of dyskinesia). This would provide critical data for dose translation and understanding therapeutic windows.
Integration of this compound Research with Broader Understanding of Opioid System Homeostasis and Dysregulation
Integrating this compound research with the broader understanding of opioid system homeostasis and dysregulation is crucial for maximizing its impact. The endogenous opioid system plays a fundamental role in maintaining physiological homeostasis, with alterations in its activity being state-dependent and highly integrated with other biological systems involved in stress regulation, mood, and reward wikipedia.orgwikipedia.org. Dysregulation of the opioid system is implicated in various conditions, including pain, addiction, and depression wikipedia.orgfishersci.ca.
As a selective μ-opioid receptor antagonist, this compound serves as an invaluable pharmacological probe to dissect the contributions of this specific receptor subtype to complex physiological and pathological states. Future research should leverage this compound to:
Elucidate μ-opioid receptor's role in disease: Utilize this compound in various disease models to precisely define the contribution of μ-opioid receptor activity to disease progression and symptom manifestation. This could include further studies in models of chronic pain, substance use disorders, and neuropsychiatric conditions.
Investigate endogenous opioid tone: Employ this compound to probe the dynamics of endogenous opioid peptide release and receptor activation in different physiological and pathological contexts, contributing to a more complete picture of opioid system function and dysfunction.
Develop combination therapies: Explore the potential of this compound in combination with other pharmacological agents to address complex polygenic disorders where μ-opioid receptor dysregulation is a contributing factor. This could lead to novel therapeutic strategies that target multiple pathways for improved efficacy and reduced side effects.
This compound Receptor Binding Affinities
The following table summarizes the binding affinities of this compound for different opioid receptor subtypes:
| Opioid Receptor Subtype | K_i Value (nM) |
| μ-opioid receptor (MOR) | 5.4 nih.govwikipedia.orgwikipedia.orgwikipedia.org |
| δ-opioid receptor (DOR) | 244.6 nih.govwikipedia.orgwikipedia.orgwikipedia.org |
| κ-opioid receptor (KOR) | 2187 nih.govwikipedia.orgwikipedia.orgwikipedia.org |
Q & A
Q. What is the mechanistic role of cyprodime in modulating mu-opioid receptor (MOR) activity, and how does this inform experimental design?
this compound is a selective MOR antagonist with moderate affinity, primarily used to study opioid receptor signaling pathways. Researchers should design experiments by (1) defining clear objectives (e.g., receptor binding kinetics vs. behavioral outcomes), (2) selecting appropriate in vitro (e.g., receptor affinity assays) or in vivo models (e.g., forced swim test for depressive-like behaviors), and (3) incorporating controls like naloxone for comparative analysis .
Q. How should researchers address contradictory findings in this compound’s effects on depressive-like behaviors?
Contradictions arise from differing MOR modulation outcomes (e.g., this compound reduced immobility in forced swim tests but showed inconsistent antidepressant effects). To resolve this, researchers should:
- Replicate experiments across multiple behavioral paradigms (e.g., novelty-induced hypophagia vs. forced swim tests).
- Control for variables like dosage (e.g., 1–10 mg/kg in mice) and genetic background of animal models.
- Use MOR knockout models to isolate receptor-specific effects .
Q. What methodological considerations are critical for synthesizing and characterizing this compound derivatives?
Key steps include:
- Following IUPAC nomenclature and reporting physicochemical properties (e.g., melting point, solubility).
- Validating purity via HPLC (>95%) and structural confirmation using NMR and mass spectrometry.
- Assessing receptor selectivity via competitive binding assays (e.g., MOR vs. DOR/KOR) with Ki values .
Advanced Research Questions
Q. How can this compound’s limitations in MOR selectivity and affinity be overcome through structure-activity relationship (SAR) studies?
Current limitations include κ/μ selectivity ratios of ~45 and lower affinity compared to naloxone. Advanced strategies involve:
- Modifying the 6α/6β positions of the naltrexamine scaffold to enhance receptor interaction.
- Incorporating heterocyclic substituents to improve binding kinetics.
- Using computational modeling (e.g., molecular docking) to predict binding affinity shifts .
Q. What experimental frameworks are recommended for analyzing this compound’s reversible vs. irreversible MOR antagonism?
To assess reversibility:
- Conduct washout experiments in cell cultures or tissue preparations.
- Compare time-dependent recovery of receptor function after this compound exposure.
- Use irreversible antagonists like β-FNA as negative controls .
Q. How should researchers integrate contradictory behavioral data into broader hypotheses about MOR signaling pathways?
Contradictory results (e.g., antidepressant-like effects in some assays but not others) necessitate:
- Meta-analysis of existing datasets to identify confounding variables (e.g., dosing regimens).
- Pathway-specific investigations (e.g., cAMP/PKA vs. β-arrestin signaling).
- Cross-validation with genetic models (e.g., conditional MOR knockouts) .
Methodological Guidance
Q. What protocols ensure reproducibility in this compound-based pharmacological studies?
- Reagents : Specify manufacturer, purity (e.g., ≥98%, Sigma-Aldrich), and storage conditions (e.g., −20°C in dark).
- Data reporting : Include IC₅₀/EC₅₀ values with 95% confidence intervals and statistical tests (e.g., two-way ANOVA).
- Ethics : Adhere to ARRIVE guidelines for animal studies .
Q. How to design a research proposal investigating this compound’s role in neuropsychiatric disorders?
- Hypothesis : Focus on MOR-dependent mechanisms in specific disorders (e.g., treatment-resistant depression).
- Methods : Combine behavioral assays with neurochemical profiling (e.g., microdialysis for monoamine levels).
- Feasibility : Pilot studies to optimize dosing and validate MOR engagement .
Data Interpretation & Reporting
Q. What criteria should be applied when evaluating this compound’s efficacy in preclinical studies?
Q. How to contextualize this compound findings within existing opioid receptor literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
